N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a complex organic compound with the molecular formula C32H29N5O2S and a molecular weight of 547.684 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves multiple steps, starting with the preparation of the key intermediates. The reaction typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide .
- N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide .
Uniqueness
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is unique due to its specific structural features, such as the presence of the benzyloxy group and the triazole ring, which confer distinct chemical and biological properties . These features differentiate it from similar compounds and make it a valuable compound for research and development .
Properties
Molecular Formula |
C32H29N5O2S |
---|---|
Molecular Weight |
547.7 g/mol |
IUPAC Name |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C32H29N5O2S/c1-23-8-14-27(15-9-23)31-35-36-32(37(31)28-16-10-24(2)11-17-28)40-22-30(38)34-33-20-25-12-18-29(19-13-25)39-21-26-6-4-3-5-7-26/h3-20H,21-22H2,1-2H3,(H,34,38)/b33-20- |
InChI Key |
LYEBONABASJBKF-UCMJSZAQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C\C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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